molecular formula C11H15N7 B2401965 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine CAS No. 118630-18-5

5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine

Cat. No. B2401965
CAS RN: 118630-18-5
M. Wt: 245.29
InChI Key: DWTFDUPNDSPJFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Tuberculostatic Activity

5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine has been explored in the field of tuberculosis treatment. Research on derivatives of this compound showed that they possess tuberculostatic activity, with minimum inhibiting concentrations within a specific range (Foks et al., 2004).

Anticancer Activities

Studies have synthesized various derivatives of this compound to enhance its biological activity and determine its anticancer activity. These derivatives exhibited moderate cytotoxic activity against prostate cancer cell lines, indicating potential for cancer treatment (Demirci & Demirbas, 2019).

Antimicrobial Activity

A range of derivatives containing 1,2,4-triazole have been synthesized, showing strong antimicrobial activity. The study performed a structure-activity relationship analysis of these compounds to better understand their antimicrobial effects (Krolenko et al., 2016).

Synthesis of Thiazolidinones

Thiazolidinone derivatives have been synthesized using a compound similar to 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine. These compounds have demonstrated antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).

Pharmaceutical Patent Insights

The compound has been mentioned in patents, reflecting its potential utility in pharmaceutical applications. Such patents detail the use of derivatives for migraine treatment and other medical conditions (Habernickel, 2001).

Synthesis of Novel 1,2,4-Triazole Derivatives

Research has been conducted to synthesize new 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones and primary amines. These compounds were also screened for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antihypertensive Agents

Some derivatives of 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine have been synthesized and screened for their potential as antihypertensive agents. These studies suggest their utility in managing hypertension (Meyer et al., 1989).

properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7/c12-10-14-11(16-15-10)18-7-5-17(6-8-18)9-3-1-2-4-13-9/h1-4H,5-8H2,(H3,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTFDUPNDSPJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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